3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a sulfonamide group, and a propanamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone, followed by cyclization.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the appropriate amine with a sulfonyl chloride.
Coupling with Propanamide: The final step involves coupling the pyridazine derivative with 4-sulfamoylphenylpropanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylphenyl)propanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular processes. The exact pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-aminophenyl)propanamide: Similar structure but with an amine group instead of a sulfonamide.
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of a sulfonamide.
Uniqueness
The presence of the sulfonamide group in 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylphenyl)propanamide distinguishes it from similar compounds, potentially imparting unique chemical and biological properties. Sulfonamides are known for their ability to interact with biological targets, making this compound a promising candidate for further research.
Properties
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-18-14(20)9-5-11(17-18)4-8-13(19)16-10-2-6-12(7-3-10)23(15,21)22/h2-3,5-7,9H,4,8H2,1H3,(H,16,19)(H2,15,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPSMJZLRNCKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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